tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)-1H-indole-1-carboxylate
Reduction: 4-(Hydroxymethyl)-1H-indole-1-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-Butyl 4-(methoxymethyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the specific positioning of the hydroxymethyl group on the indole ring, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a compound with significant biological relevance due to its structural features, particularly the indole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇NO₃
- Molecular Weight : Approximately 247.29 g/mol
- Key Functional Groups : Hydroxymethyl group at the 4-position of the indole enhances solubility and reactivity.
The presence of the indole structure is crucial as it contributes to the compound's interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Indoles are generally recognized for their antibacterial and antifungal properties.
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic processes.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Inhibition of growth in E. coli and S. aureus | |
Fungi | Antifungal activity against Candida albicans |
Antioxidant Activity
The antioxidant potential of this compound has been explored, highlighting its ability to scavenge free radicals and reduce oxidative stress.
- Research Findings : Studies have shown that compounds with indole structures can significantly lower oxidative damage in cellular models, suggesting a protective effect against oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines.
- Case Study : A study demonstrated that this compound inhibits proliferation in breast cancer cells, with IC50 values indicating effective cytotoxicity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps including the formation of the indole core followed by hydroxymethylation. Understanding the structure-activity relationship is vital for optimizing its biological efficacy.
Synthetic Pathway
- Formation of Indole Core : Fischer indole synthesis using phenylhydrazine.
- Hydroxymethylation : Achieved through formylation followed by reduction.
- Carboxylation : Introduction of the carboxylate group via appropriate reagents.
Comparative Analysis with Similar Compounds
A comparison with other related compounds can provide insights into the unique biological activities of this compound.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₄H₁₇NO₃ | Hydroxymethyl group at position 4 |
Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C₁₄H₁₇NO₃ | Hydroxymethyl group at position 3 |
Tert-butyl 4-methyl-1H-indole-1-carboxylate | C₁₅H₁₉NO₂ | Methyl group at position 4 |
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQCCTUAQIQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478577 | |
Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-12-7 | |
Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220499-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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